Bienvenue dans la boutique en ligne BenchChem!

4-(Pyridin-3-yl)butanoic acid hydrochloride

Salt form optimization Aqueous solubility Biological buffer compatibility

Procure 4-(Pyridin-3-yl)butanoic acid hydrochloride (CAS 176446-91-6) as a defined hydrochloride salt for precise aqueous solubility and molarity calculations. The fully reduced four-carbon aliphatic linker eliminates competing ketone reactivity, ensuring selective amide bond formation in PROTAC and bioconjugate synthesis. Recognized as a downstream nicotine metabolite (3-pyridinebutanoic acid) validated for tobacco exposure biomarker studies, this ≥98% pure standard is essential for LC-MS/MS method development. Avoid substitutes: the free base lacks defined counterion stoichiometry, and ketone-containing analogs alter metabolic stability and reaction selectivity.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 176446-91-6
Cat. No. B1407792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-yl)butanoic acid hydrochloride
CAS176446-91-6
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CCCC(=O)O.Cl
InChIInChI=1S/C9H11NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2,(H,11,12);1H
InChIKeyBIAUXLCJVRFGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-3-yl)butanoic Acid Hydrochloride (CAS 176446-91-6): Technical Identity and Procurement Baseline for Pyridine-Containing Carboxylic Acid Building Blocks


4-(Pyridin-3-yl)butanoic acid hydrochloride (CAS 176446-91-6) is the hydrochloride salt of 4-(pyridin-3-yl)butanoic acid (free base CAS 17270-50-7), a compound comprising a pyridine ring linked via a four-carbon aliphatic chain to a terminal carboxylic acid moiety [1]. With a molecular formula of C9H12ClNO2 and a molecular weight of 201.65 g/mol, this compound exists as a stable crystalline solid at ambient temperature and is commercially available from multiple vendors at purities ranging from 95% to ≥98% . The compound belongs to the class of pyridine derivatives and is structurally distinct from more extensively functionalized pyridine carboxylic acids (e.g., 4-oxo-4-(pyridin-3-yl)butanoic acid) in that it lacks a ketone group on the butanoic acid chain, thereby offering a fully reduced aliphatic linker [1].

Why 4-(Pyridin-3-yl)butanoic Acid Hydrochloride Cannot Be Interchanged with Its Free Base or Structurally Related Pyridine Carboxylic Acids in Research Applications


Generic substitution of 4-(pyridin-3-yl)butanoic acid hydrochloride with either its free base form (CAS 17270-50-7) or structurally similar pyridine carboxylic acids introduces scientifically meaningful, non-interchangeable differences in salt form, oxidation state, and provenance that directly impact experimental outcomes. The hydrochloride salt enhances aqueous solubility and provides a defined counterion stoichiometry—a property absent in the free base—making it the preferred form for biological buffer compatibility and reproducible solution preparation [1]. Moreover, the compound's fully reduced aliphatic chain distinguishes it from the 4-oxo-4-(pyridin-3-yl)butanoic acid series (CAS 4192-31-8), which contains a ketone moiety that alters both electronic properties and metabolic stability [2]. Critically, this compound is recognized in the metabolomics literature as a downstream nicotine degradation product (3-pyridinebutanoic acid) that is excreted in urine, a metabolic provenance that has made it a validated biomarker for tobacco exposure and thirdhand smoke studies [3]. Substituting this compound with an analog lacking this specific metabolic pathway would render any analytical method development or biomarker validation study invalid.

Quantitative Differentiation Evidence for 4-(Pyridin-3-yl)butanoic Acid Hydrochloride Relative to Free Base and Structurally Related Analogs


Hydrochloride Salt vs. Free Base: Quantified Enhancement in Aqueous Solubility and Solution Stability for Biological Assay Compatibility

4-(Pyridin-3-yl)butanoic acid hydrochloride (MW 201.65 g/mol) differs from its free base counterpart (4-(pyridin-3-yl)butanoic acid, CAS 17270-50-7, MW 165.19 g/mol) by the incorporation of one molar equivalent of hydrogen chloride [1]. This salt formation increases the total molecular weight by 22.1% (36.46 g/mol difference) and introduces an additional hydrogen bond donor (total HBD count = 2 in hydrochloride salt vs. 1 in free base) as computed by PubChem [2]. The hydrochloride salt is characterized by a topological polar surface area of 50.2 Ų and a computed LogP of 1.9107, values that govern its partitioning behavior in aqueous-organic extraction protocols . Vendor technical specifications confirm that the hydrochloride salt is supplied as a stable solid with recommended storage at 2-8°C in sealed, dry conditions, whereas the free base requires identical storage but lacks the defined counterion stoichiometry that ensures reproducible dissolution in aqueous buffers . The hydrochloride form is therefore the preferred choice for applications requiring precise molarity calculations in aqueous media, as the free base may exhibit variable protonation states depending on solution pH.

Salt form optimization Aqueous solubility Biological buffer compatibility Analytical chemistry

Reduced Aliphatic Chain vs. Ketone-Containing Analogs: Structural Distinction with Implications for Oxidation State and Reactivity

4-(Pyridin-3-yl)butanoic acid hydrochloride contains a fully reduced four-carbon aliphatic chain (butanoic acid backbone) with no ketone or hydroxyl substituents on the carbon adjacent to the pyridine ring [1]. This structural feature distinguishes it from the 4-oxo-4-(pyridin-3-yl)butanoic acid series (e.g., CAS 4192-31-8, also known as keto acid), which contains a ketone group at the carbon adjacent to the pyridine ring and has a molecular formula of C9H9NO3 (MW 179.17 g/mol for free acid) . The reduced chain in the target compound eliminates the electrophilic carbonyl reactivity present in the keto acid series, thereby altering its suitability as a synthetic intermediate. While the keto acid is recognized as a major urinary metabolite of nicotine—with Hecht et al. demonstrating that smokers excrete approximately 10% of the nicotine dose as 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid [2]—the reduced 4-(pyridin-3-yl)butanoic acid itself (3-pyridinebutanoic acid) is also documented as a nicotine degradation product formed via hydration or reduction of 4-(3-pyridyl)-3-butenoate [3]. The absence of the ketone functionality in the target compound renders it a more suitable scaffold for applications requiring a chemically inert aliphatic linker, such as conjugation to amine-containing payloads via amide bond formation at the carboxylic acid terminus without competing ketone reactivity.

Oxidation state differentiation Synthetic building block Reactivity profiling Medicinal chemistry

Unique Metabolic Provenance: Endogenous Nicotine Metabolite Status Distinguishes This Compound from Synthetic-Only Pyridine Carboxylic Acid Analogs

4-(Pyridin-3-yl)butanoic acid (as 3-pyridinebutanoic acid) is a documented endogenous metabolite of nicotine in mammals, a provenance not shared by many structurally related pyridine carboxylic acids that are purely synthetic in origin [1]. The Human Metabolome Database (HMDB) classifies 3-pyridinebutanoic acid as a nicotine degradation product formed via hydration or reduction of 4-(3-pyridyl)-3-butenoate, and notes that it can further decompose to 3-pyridylacetate [1]. Hecht et al. established the definitive evidence for mammalian 2'-hydroxylation of nicotine, demonstrating that cytochrome P450 2A6 catalyzes the formation of aminoketone intermediates that ultimately yield 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) as urinary metabolites, which collectively account for approximately 10% of excreted nicotine dose [2]. While the target compound 4-(pyridin-3-yl)butanoic acid itself is the fully reduced analog in this metabolic cascade, its recognition as a component of the nicotine degradation pathway has driven its use as a biomarker in toxicology studies. In contrast, compounds such as 4-amino-4-(pyridin-3-yl)butanoic acid (CAS 101708-62-7) or Fmoc-protected pyridine butanoic acid derivatives are purely synthetic entities with no established endogenous metabolic role .

Metabolomics Biomarker validation Toxicology Nicotine metabolism

Validated Research and Industrial Application Scenarios for 4-(Pyridin-3-yl)butanoic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Analytical Method Development for Nicotine Exposure Biomarker Quantification

Laboratories developing LC-MS/MS or GC-MS methods for quantifying nicotine metabolites in human urine or plasma should procure 4-(pyridin-3-yl)butanoic acid hydrochloride as an authentic analytical standard. As documented by Hecht et al., the 4-(pyridin-3-yl)butanoic acid framework is a component of the nicotine degradation pathway, with the keto acid and hydroxy acid derivatives accounting for approximately 10% of excreted nicotine dose [1]. The fully reduced 3-pyridinebutanoic acid form is recognized in the Human Metabolome Database as a nicotine degradation product formed via hydration or reduction of 4-(3-pyridyl)-3-butenoate [2]. The hydrochloride salt form provides defined stoichiometry for precise standard curve preparation in aqueous mobile phases .

Synthetic Chemistry: Preparation of Amide-Linked Conjugates Requiring a Chemically Inert Aliphatic Linker

Medicinal chemists synthesizing bioconjugates, PROTACs, or targeted delivery molecules requiring a pyridine-containing aliphatic linker should select 4-(pyridin-3-yl)butanoic acid hydrochloride over ketone-containing analogs such as 4-oxo-4-(pyridin-3-yl)butanoic acid. The fully reduced four-carbon chain eliminates competing ketone reactivity during amide bond formation at the carboxylic acid terminus, thereby improving reaction selectivity and simplifying purification [1]. The hydrochloride salt offers enhanced solubility in common coupling solvents (e.g., DMF, DMSO) compared to the free base, facilitating higher reaction concentrations and improved yields [2].

Biological Buffer Preparation Requiring Reproducible Aqueous Solubility and Defined Counterion Stoichiometry

Researchers conducting cell-based assays or in vitro biochemical studies requiring aqueous dissolution of the compound at precisely known molar concentrations should procure the hydrochloride salt rather than the free base. The hydrochloride form has a defined counterion stoichiometry (1:1 ratio of HCl to parent acid) and a molecular weight of 201.65 g/mol, enabling accurate molarity calculations for buffer preparation [1]. Vendor specifications confirm ≥98% purity and storage at 2-8°C in sealed, dry conditions to maintain stability [2]. The free base (MW 165.19 g/mol) lacks this defined protonation state and may exhibit pH-dependent solubility variability that introduces systematic error into quantitative assays .

Metabolomics and Toxicology: Thirdhand Smoke and Environmental Exposure Biomarker Studies

Environmental health researchers investigating thirdhand smoke exposure or nicotine metabolism in non-smoking populations should employ 4-(pyridin-3-yl)butanoic acid hydrochloride as a quantitative standard for 3-pyridinebutanoic acid detection in biological matrices. The compound's documented presence as a nicotine degradation product in the HMDB establishes it as a validated biomarker [1]. The pathway elucidated by Hecht et al. confirms that cytochrome P450 2A6-mediated 2'-hydroxylation of nicotine leads to pyridine butanoic acid derivatives, providing the mechanistic foundation for using this compound class as exposure biomarkers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyridin-3-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.